molecular formula C24H16N2O2 B14750774 Benzoxazole, 2,2'-(p-phenylenedivinylene)bis- CAS No. 5045-43-2

Benzoxazole, 2,2'-(p-phenylenedivinylene)bis-

Cat. No.: B14750774
CAS No.: 5045-43-2
M. Wt: 364.4 g/mol
InChI Key: ROOBECXHWOYDIL-WXUKJITCSA-N
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Description

Benzoxazole, 2,2’-(p-phenylenedivinylene)bis- is a heterocyclic aromatic compound that features a benzoxazole moiety connected through a p-phenylenedivinylene linker. This compound is known for its unique structural properties and has been extensively studied for its applications in various fields, including organic electronics, photonics, and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazole, 2,2’-(p-phenylenedivinylene)bis- typically involves the condensation of 2-aminophenol with aromatic aldehydes under specific reaction conditions. One common method includes the use of aqueous hydrogen peroxide (H₂O₂), ethanol, and titanium tetraisopropoxide (TTIP) as catalysts at a temperature of 50°C . Another approach involves the use of microwave irradiation in the presence of zinc chloride (ZnCl₂) and isopropanol solvent at 80°C .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs scalable and eco-friendly methods. For instance, the use of nanocatalysts and ionic liquid catalysts has been explored to enhance the efficiency and yield of the synthesis process . These methods not only improve the reaction rates but also reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoxazole, 2,2’-(p-phenylenedivinylene)bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzoxazole derivatives, which exhibit enhanced biological and photophysical properties .

Scientific Research Applications

Benzoxazole, 2,2’-(p-phenylenedivinylene)bis- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzoxazole, 2,2’-(p-phenylenedivinylene)bis- involves its interaction with specific molecular targets and pathways. The compound can form π-π stacking interactions with aromatic residues in proteins, leading to the inhibition of enzymatic activities. Additionally, the benzoxazole moiety can engage in hydrogen bonding with biological targets, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoxazole, 2,2’-(p-phenylenedivinylene)bis- is unique due to its high thermal stability and excellent photophysical properties, making it a preferred choice for applications in organic electronics and photonics .

Properties

CAS No.

5045-43-2

Molecular Formula

C24H16N2O2

Molecular Weight

364.4 g/mol

IUPAC Name

2-[(E)-2-[4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl]ethenyl]-1,3-benzoxazole

InChI

InChI=1S/C24H16N2O2/c1-3-7-21-19(5-1)25-23(27-21)15-13-17-9-11-18(12-10-17)14-16-24-26-20-6-2-4-8-22(20)28-24/h1-16H/b15-13+,16-14+

InChI Key

ROOBECXHWOYDIL-WXUKJITCSA-N

Isomeric SMILES

C1=CC=C2OC(=NC2=C1)/C=C/C3=CC=C(C=C3)/C=C/C4=NC5=CC=CC=C5O4

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C=CC3=CC=C(C=C3)C=CC4=NC5=CC=CC=C5O4

Origin of Product

United States

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